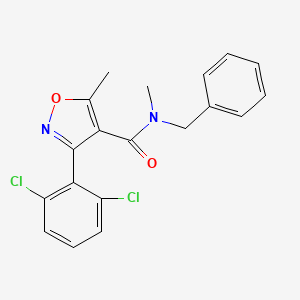

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide

Descripción general

Descripción

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide, also known as CLP290, is a small molecule that has been shown to have potential therapeutic applications in various neurological disorders.

Mecanismo De Acción

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide activates the KCNQ2/3 potassium channel by binding to a specific site on the channel. This binding causes a conformational change in the channel, which leads to an increase in potassium ion conductance. This increase in conductance hyperpolarizes the neuron, making it less likely to fire an action potential. By reducing neuronal excitability, N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide can reduce seizure activity and alleviate pain.

Biochemical and Physiological Effects:

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to activating the KCNQ2/3 potassium channel, it has been found to increase the expression of the channel in neurons. It has also been shown to increase the levels of a neurotransmitter known as GABA, which is involved in inhibiting neuronal activity. These effects contribute to the ability of N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide to reduce seizure activity and alleviate pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for treating neurological disorders. It has also been shown to have a high degree of selectivity for the KCNQ2/3 potassium channel, which reduces the likelihood of off-target effects. However, N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for research on N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide. One area of focus is on developing more potent and selective analogs of N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide that can be used as therapeutic agents. Another area of focus is on understanding the long-term effects of N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide on neuronal function and behavior. Additionally, there is interest in exploring the potential of N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide, particularly in human subjects.

Métodos De Síntesis

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide is synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzonitrile with sodium methoxide, followed by a reaction with methyl isoxazole-4-carboxylate and benzyl bromide. The resulting product is then treated with dimethylamine to yield N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide.

Aplicaciones Científicas De Investigación

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide has been shown to have potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and traumatic brain injury. It has been found to activate a specific potassium channel, known as KCNQ2/3, which is involved in regulating neuronal excitability. By activating this channel, N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-4-isoxazolecarboxamide has been shown to reduce seizure activity and alleviate pain in animal models.

Propiedades

IUPAC Name |

N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2/c1-12-16(19(24)23(2)11-13-7-4-3-5-8-13)18(22-25-12)17-14(20)9-6-10-15(17)21/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNZPEAOWGHBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324943 | |

| Record name | N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

349398-56-7 | |

| Record name | N-benzyl-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)

![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)

![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)

![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)

![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)

![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)

![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)

![3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6011645.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6011662.png)